molecular formula C9H6N2S B1198073 Imidazo[2,1-b]benzothiazole

Imidazo[2,1-b]benzothiazole

Cat. No. B1198073
M. Wt: 174.22 g/mol
InChI Key: RBQGKSWYSQGVDV-UHFFFAOYSA-N
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Patent
US04968708

Procedure details

In 250 ml of n-butanol were heated 10.0 g of 2-aminobenzothiazole and 30 ml of 40% chloroacetaldehyde at 90° C. for 27 hours. After the solvent was removed (evaporated to dryness), the residue was crystallized in isopropanol-acetone to give 6.2 g of imidazo[2,1-b]benzothiazole. Subsequently, 4.0 g of the crystals were added to a mixture of 50 ml of dry dimethylformamide and 3.5 ml of phosphorus oxychloride followed by heating at 60° C. for 3 hours and at 75° C. for 6 hours. After completion of the reaction, the reaction mixture was poured onto ice water. After neutralizing with potassium carbonate, the mixture was extracted with ethyl acetate. The ethyl acetate was removed to give 2.2 g of 3-formylimidazo[2,1-b]benzothiazole. The thus obtained formyl compound, 1.3 g, was added to 20 ml of ethanol and furthermore 0.1 g of sodium borohydride was added to the mixture while stirring under ice cooling. After stirring at the same temperature for 10 minutes, the solvent was removed. The residue was treated with water and filtered to give 1.2 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Cl[CH2:12][CH:13]=O>C(O)CCC>[N:1]1[CH:12]=[CH:13][N:6]2[C:5]3[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=3[S:3][C:2]=12

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
(evaporated to dryness)
CUSTOM
Type
CUSTOM
Details
the residue was crystallized in isopropanol-acetone

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1SC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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